molecular formula C25H24N2O5S2 B2441896 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 941967-52-8

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2441896
CAS No.: 941967-52-8
M. Wt: 496.6
InChI Key: LGFTWEZRKQPCAG-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a multi-domain architecture, integrating a benzo[d]thiazole core with dimethoxy substitutions, a benzyl group, and an ethylsulfonyl-substituted benzamide. The incorporation of these distinct pharmacophores is a recognized strategy in the design of hybrid antimicrobials and enzyme inhibitors, as the combination of thiazole and sulfonamide motifs can lead to enhanced biological activity . Compounds within this structural class are frequently investigated for their potential to inhibit key enzymes. Research on analogous molecules has demonstrated potent inhibitory effects on enzymes such as urease, α-glucosidase, and α-amylase, suggesting potential applications in metabolic disorder and infectious disease research . Furthermore, benzamide derivatives are widely explored as inhibitors of histone deacetylases (HDACs), which are prime targets in oncology for epigenetic regulation . The ethylsulfonyl group is a particularly valuable functional group, often contributing to improved metabolic stability and influencing the molecule's interaction with enzymatic pockets. This compound is intended for use in preclinical research, including target identification, mechanism-of-action studies, and structure-activity relationship (SAR) profiling to develop novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S2/c1-4-34(29,30)19-12-8-11-18(15-19)24(28)27(16-17-9-6-5-7-10-17)25-26-22-20(31-2)13-14-21(32-3)23(22)33-25/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFTWEZRKQPCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the benzo[d]thiazole ring through a cyclization reaction involving an aromatic aldehyde and o-phenylenediamine . The benzamide core is then introduced via an amide coupling reaction, often using reagents like N,N-dimethylformamide and sulfur

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and benzo[d]thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide stands out due to its combination of benzyl, benzo[d]thiazole, and ethylsulfonyl groups, which confer unique chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications across multiple scientific disciplines, making it a valuable compound for research and development.

Biological Activity

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H24_{24}N2_{2}O5_{5}S2_{2}
  • Molecular Weight : 496.6 g/mol
  • CAS Number : 941967-52-8

The compound features a complex structure that includes a benzyl group, a benzo[d]thiazole moiety, and an ethylsulfonyl group, which contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC25_{25}H24_{24}N2_{2}O5_{5}S2_{2}
Molecular Weight496.6 g/mol
CAS Number941967-52-8

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating key biological processes.
  • Receptor Binding : It may bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. A study on benzimidazole derivatives demonstrated selective cytotoxic effects against tumor cells under hypoxic conditions, suggesting that this compound could possess similar properties .

Antimicrobial Activity

The presence of the benzothiazole moiety is often linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, indicating potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in the inflammatory response. This action could lead to reduced inflammation and associated pain.

Case Studies and Research Findings

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of compounds similar to this compound using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. Results indicated significant cell death through apoptosis pathways .
  • Structure-Activity Relationship (SAR) : SAR studies on thiazole derivatives highlighted that modifications at specific positions on the aromatic rings significantly influence biological activity. This suggests that optimizing the structure of this compound could enhance its efficacy against specific biological targets .
  • Antimalarial Activity : Research has shown that thiazole analogs exhibit potent antimalarial activity against Plasmodium falciparum strains, indicating that similar modifications in this compound may lead to effective treatments for malaria .

Q & A

Q. What are the established synthetic routes for N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiazole Ring Formation : Condensation of 4,7-dimethoxy-2-aminobenzothiazole with benzyl halides or carbonyl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acylation : Reaction with 3-(ethylsulfonyl)benzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/EtOAc gradients) and recrystallization from ethanol or methanol to achieve >95% purity .
    Key reagents include thionyl chloride for activating carboxylic acids and hydrazine hydrate for intermediate steps .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl protons at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1150 cm⁻¹ (sulfonyl S=O), and ~1250 cm⁻¹ (C-O of methoxy groups) confirm functional groups .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–600) .

Q. What are the primary biological targets of this compound in pharmacological studies?

  • Methodological Answer :
  • Enzyme Inhibition : Assays targeting kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, HeLa) to assess pro-apoptotic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for acylation efficiency; DMF enhances nucleophilicity of the thiazole nitrogen .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 6h .
  • Temperature Control : Microwave-assisted synthesis (100–120°C, 300W) improves cyclization steps, increasing yields by 15–20% compared to conventional heating .

Q. What strategies resolve contradictions in spectral data interpretation for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., benzyl vs. thiazole substitution) via SHELXL refinement .
  • 2D NMR (COSY, NOESY) : Differentiate overlapping aromatic protons (e.g., 4,7-dimethoxybenzothiazole vs. benzamide protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl carbons in complex NMR spectra .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases using PDB structures (e.g., 1M17 for EGFR) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogues with lower RMSD values .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What approaches design analogues to enhance selectivity and reduce toxicity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute ethylsulfonyl with trifluoromethanesulfonyl to improve metabolic stability .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to enhance solubility and reduce hepatotoxicity .
  • SAR Studies : Synthesize derivatives with varied methoxy positions on the benzothiazole ring to map steric vs. electronic effects on target affinity .

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